3-[(3-Bromobenzyl)oxy]piperidine hydrochloride
Overview
Description
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.62 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)oxy]piperidine hydrochloride typically involves the following steps:
Preparation of 3-Bromobenzyl Alcohol: This can be achieved through the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN).
Formation of 3-[(3-Bromobenzyl)oxy]piperidine: The 3-bromobenzyl alcohol is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Conversion to Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include dehalogenated compounds and reduced piperidine derivatives.
Scientific Research Applications
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]piperidine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride
- 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride
- 3-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Uniqueness
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in various chemical reactions, providing a versatile platform for further functionalization.
Biological Activity
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly its antifungal and antibacterial properties. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrClNO and a molecular weight of approximately 306.64 g/mol. Its structure features a piperidine ring linked to a bromobenzyl group via an ether linkage, which is crucial for its biological activity. The presence of the bromine atom is believed to enhance its interaction with biological targets, potentially increasing its efficacy against various pathogens.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. Preliminary studies have shown that it acts as an inhibitor against certain fungal strains, including Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL . The mechanism behind this activity is thought to involve the compound's ability to disrupt fungal enzyme functions, thereby inhibiting their growth.
Table 1: Antifungal Activity of this compound
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 32-512 |
Aspergillus niger | TBD |
Cryptococcus neoformans | TBD |
Antibacterial Activity
In addition to antifungal effects, this compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition . The halogen substituents in its structure are considered vital for its antibacterial efficacy.
Table 2: Antibacterial Activity
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
The precise mechanism of action for this compound remains an area of active research. Initial findings suggest that the compound interacts with specific enzymes or receptors in microbial cells, leading to inhibition of essential biochemical pathways. The bromine atom's electronegativity may enhance the compound's binding affinity to these targets, thus improving its bioactivity .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperidine derivatives with bromobenzyl ether under controlled conditions to yield high purity and yield essential for pharmaceutical applications. Variants of this compound have been synthesized to explore modifications in biological activity, focusing on structural changes that may enhance efficacy or reduce toxicity.
Table 3: Structural Variants and Their Properties
Compound Name | Unique Features |
---|---|
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride | Different substitution position on the piperidine ring |
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride | Incorporates a biphenyl moiety |
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives similar to this compound. For instance, compounds with similar halogen substitutions have demonstrated significant antibacterial effects against various strains, indicating a broader applicability for this class of compounds in therapeutic contexts .
In one notable study involving pyrrolidine alkaloids, compounds were synthesized that inhibited bacterial growth effectively, suggesting that structural features analogous to those found in this compound could be critical for developing new antimicrobial agents .
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLXMJVUFFECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-35-1 | |
Record name | Piperidine, 3-[(3-bromophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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